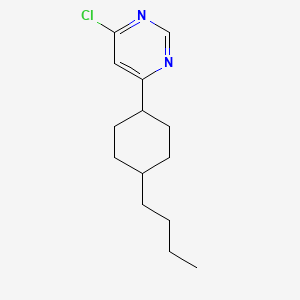

4-(4-Butylcyclohexyl)-6-chloropyrimidine

Overview

Description

4-(4-Butylcyclohexyl)-6-chloropyrimidine is an organic compound classified as a heterocyclic amine. It is a cyclic compound with a pyrimidine-4-amine core, consisting of a six-membered ring with two nitrogen atoms and a chlorine atom. Its chemical structure is C11H19ClN2. It was first synthesized in the late 1950s and has since been investigated for its potential applications in various scientific fields.

Scientific Research Applications

Structural and Optical Properties

- Pyrimidine derivatives, including structures similar to 4-(4-Butylcyclohexyl)-6-chloropyrimidine, have been extensively studied for their structural parameters and optical properties. Research shows that these compounds are significant in both medicinal and nonlinear optics (NLO) fields due to their heterocyclic aromatic characteristics. Their vibrational analysis and electronic properties, including natural population analysis (NPA) atomic charges, HOMO–LUMO energies, and global reactivity parameters, have been obtained through density functional theory (DFT) calculations (Hussain et al., 2020).

Reactivity and Synthetic Applications

- Chloropyrimidine derivatives, which are chemically related to 4-(4-Butylcyclohexyl)-6-chloropyrimidine, have been found useful as active dehydrating and desulfhydrylating reagents. These compounds play a crucial role in the preparation of various chemical structures, including carbodiimides, isothiocyanates, esters, lactones, amides, and nitriles. Notably, their reactivity is influenced by their structure, and they have been employed in simple filtration techniques for product isolation (Kondo et al., 1981).

Photophysical Studies

- Similar to 4-(4-Butylcyclohexyl)-6-chloropyrimidine, various pyrimidine derivatives have been synthesized and characterized for their photophysical properties. These studies include the examination of their crystal structure, spectroscopic properties, thermal behavior, and dielectric characteristics. Such research contributes to a deeper understanding of their stability, decomposition, and potential applications in areas like optoelectronics (Vyas et al., 2013).

Dimerization and Molecular Interactions

- Research on ureidopyrimidones, closely related to pyrimidine derivatives, reveals strong dimerization capabilities through hydrogen bonding. This property is crucial for developing supramolecular structures and understanding molecular interactions in various chemical and biological systems (Beijer et al., 1998).

Synthetic Methods and Cross-Couplings

- Synthesis techniques for creating compounds structurally related to 4-(4-Butylcyclohexyl)-6-chloropyrimidine involve stannylation reactions and cross-coupling methodologies. These processes are vital for constructing complex molecules and developing new materials with potential applications in various fields, including pharmaceuticals (Majeed et al., 1989).

properties

IUPAC Name |

4-(4-butylcyclohexyl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIROPPXKUFGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Butylcyclohexyl)-6-chloropyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

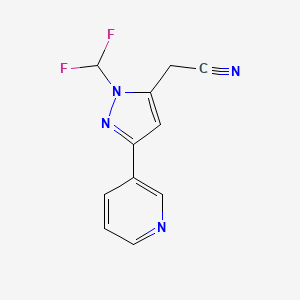

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)

![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)